Cas no 1804427-07-3 (6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid)

6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its difluoromethyl and fluoro substituents enhance its reactivity and metabolic stability, making it a valuable intermediate for designing bioactive compounds. The carboxylic acid moiety allows for further functionalization, enabling the development of esters, amides, and other derivatives. This compound's structural features contribute to improved lipophilicity and binding affinity in target molecules. It is particularly useful in the synthesis of herbicides, fungicides, and active pharmaceutical ingredients (APIs), where fluorinated heterocycles are often employed to optimize efficacy and selectivity. High purity and consistent quality are critical for its applications in research and industrial processes.
6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid structure
1804427-07-3 structure
Product Name:6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid
CAS No:1804427-07-3
MF:C8H6F3NO2
MW:205.133952617645
CID:4805988
Update Time:2025-05-25

6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid
    • Inchi: 1S/C8H6F3NO2/c1-3-6(8(13)14)4(9)2-5(12-3)7(10)11/h2,7H,1H3,(H,13,14)
    • InChI Key: CPKXEQUTTHZMAC-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)F)N=C(C)C=1C(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 225
  • XLogP3: 1.5
  • Topological Polar Surface Area: 50.2

6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029033773-250mg
6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid
1804427-07-3 95%
250mg
$940.80 2022-04-02
Alichem
A029033773-500mg
6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid
1804427-07-3 95%
500mg
$1,836.65 2022-04-02
Alichem
A029033773-1g
6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid
1804427-07-3 95%
1g
$3,126.60 2022-04-02

6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid Related Literature

Additional information on 6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid

Comprehensive Overview of 6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid (CAS No. 1804427-07-3)

6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid (CAS No. 1804427-07-3) is a fluorinated pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and fluoro substituents, has garnered attention for its potential in drug discovery and crop protection. Its molecular structure, featuring a carboxylic acid functional group, makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its role in developing next-generation pesticides and bioactive compounds, aligning with the growing demand for sustainable and efficient chemical solutions.

The compound's fluorine-rich architecture contributes to its enhanced metabolic stability and bioavailability, key factors in modern medicinal chemistry. Recent studies highlight its utility in designing enzyme inhibitors and receptor modulators, addressing challenges in diseases like cancer and microbial infections. Additionally, its agrochemical potential is being explored for pest resistance management, a critical area as global agriculture faces climate change pressures. The difluoromethyl group in particular is known to improve lipophilicity, a property highly valued in optimizing crop protection agents.

From a synthetic perspective, 6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid serves as a building block for heterocyclic compounds, a class of molecules dominating recent FDA-approved drugs. Its compatibility with cross-coupling reactions and catalytic fluorination techniques makes it a favorite among chemists working on structure-activity relationship (SAR) studies. Industry reports suggest rising patent filings involving this compound, reflecting its commercial relevance in biopharmaceutical innovation and green chemistry initiatives.

Environmental and regulatory aspects of CAS 1804427-07-3 are also under scrutiny, as stakeholders prioritize eco-friendly synthesis routes. Advances in continuous flow chemistry have enabled more efficient production with reduced waste, addressing the sustainability concerns prevalent in chemical manufacturing. Furthermore, its degradation profile is being studied to ensure compliance with evolving REACH and EPA guidelines, topics frequently searched by professionals in the field.

In analytical chemistry, the compound's distinct spectroscopic fingerprints (e.g., 19F-NMR signals) facilitate its identification in complex matrices. Quality control protocols for 6-(Difluoromethyl)-4-fluoro-2-methylpyridine-3-carboxylic acid emphasize HPLC purity assays and residual solvent analysis, critical for meeting GMP standards in pharmaceutical applications. These methodologies are often discussed in forums focusing on analytical method validation, a trending topic in chemical QA/QC communities.

Market analysts note increasing demand for fluorinated pyridines like this compound, driven by the expansion of precision agriculture and targeted therapies. Suppliers are optimizing bulk synthesis processes to cater to industrial-scale needs, while academic labs investigate its structure-property relationships for niche applications. The compound's relevance to AI-driven drug design tools also positions it at the intersection of computational chemistry and experimental research, a hot topic in cheminformatics circles.

Future directions for CAS 1804427-07-3 include exploring its synergistic effects with other fluorinated motifs and developing derivative libraries for high-throughput screening. As industries shift toward fragment-based drug discovery, this molecule’s modularity offers promising opportunities. Its role in addressing antimicrobial resistance (AMR)—a globally searched concern—further underscores its multidisciplinary importance.

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